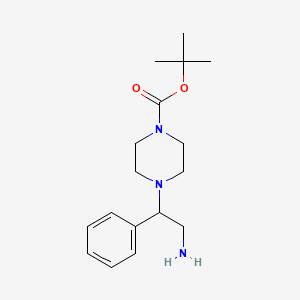

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name designates this compound as 2-methyl-2-propanyl 4-(2-amino-1-phenylethyl)-1-piperazinecarboxylate, reflecting the hierarchical naming priority given to the carboxylate ester functionality. Alternative systematic names include 1-piperazinecarboxylic acid, 4-(2-amino-1-phenylethyl)-, 1,1-dimethylethyl ester, which emphasizes the piperazine core structure as the parent heterocycle.

The compound's Chemical Abstracts Service registry number 444892-54-0 provides unambiguous identification within chemical databases. Multiple synonymous names exist in the literature, including the commonly used abbreviation 1-Boc-4-(2-amino-1-phenylethyl)-piperazine, where "Boc" represents the tert-butoxycarbonyl protecting group. Additional naming variations include this compound and 4-(2-amino-1-phenylethyl)piperazine, N1-BOC protected.

| Naming Convention | Systematic Name |

|---|---|

| Primary International Union of Pure and Applied Chemistry | 2-methyl-2-propanyl 4-(2-amino-1-phenylethyl)-1-piperazinecarboxylate |

| Alternative International Union of Pure and Applied Chemistry | 1-piperazinecarboxylic acid, 4-(2-amino-1-phenylethyl)-, 1,1-dimethylethyl ester |

| Chemical Abstracts Service Number | 444892-54-0 |

| Molecular Data Laboratory Number | MFCD01862526 |

The molecular formula C17H27N3O2 indicates the presence of seventeen carbon atoms, twenty-seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight of 305.422 atomic mass units reflects the substantial size of this complex heterocyclic structure. The compound contains defined stereocenters, though specific stereochemical assignments require additional analytical characterization.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the presence of all expected structural elements. The aromatic region displays multipicity patterns consistent with a monosubstituted benzene ring, with chemical shifts appearing between 7.15 and 7.36 parts per million. The phenyl protons manifest as overlapping multiplets, indicating the typical coupling patterns expected for ortho, meta, and para positions relative to the substituted carbon.

The tert-butyl protecting group generates a distinctive singlet at approximately 1.48 parts per million, integrating for nine protons and confirming the presence of three equivalent methyl groups. This signal represents one of the most characteristic features in the proton nuclear magnetic resonance spectrum and serves as a diagnostic marker for successful tert-butoxycarbonyl protection. The piperazine ring protons appear as complex multiplets in the region between 2.1 and 4.6 parts per million, reflecting the conformational flexibility of the saturated heterocycle and the influence of neighboring substituents.

| Spectroscopic Region | Chemical Shift Range (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| Aromatic Protons | 7.15-7.36 | Phenyl Ring | Multiplet |

| Tert-butyl Group | 1.48 | Three Methyl Groups | Singlet (9H) |

| Piperazine Protons | 2.1-4.6 | Ring Methylenes | Complex Multiplets |

| Amino Methylenes | 2.7-3.5 | CH2NH2 | Multiplet |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of seventeen distinct carbon environments, consistent with the molecular formula. The carbonyl carbon of the carboxylate ester appears at approximately 154-168 parts per million, characteristic of ester functionality. The aromatic carbons resonate in the expected range of 128-142 parts per million, with the quaternary aromatic carbon appearing slightly downfield due to substitution effects. The tert-butyl quaternary carbon exhibits a characteristic signal around 80 parts per million, while the three equivalent methyl carbons appear at approximately 28 parts per million.

Infrared spectroscopy provides complementary structural information through vibrational analysis of functional groups. The spectrum exhibits characteristic absorption bands that confirm the presence of primary amine, aromatic, and ester functionalities. The carbonyl stretching frequency appears at approximately 1629-1666 wavenumbers, consistent with carbamate ester functionality. Primary amine stretching vibrations manifest as broad absorptions in the region of 3243-3328 wavenumbers, indicating N-H bond presence. Aromatic carbon-carbon stretching modes contribute to absorptions in the 1500-1600 wavenumber region.

Raman spectroscopy provides additional vibrational information that complements infrared analysis, particularly for symmetric stretching modes that may be infrared-inactive. While specific Raman data for this compound are limited in the available literature, general principles suggest that the aromatic ring breathing modes and carbon-nitrogen stretching vibrations would be prominent features in the Raman spectrum. The piperazine ring conformational dynamics likely contribute to complex vibrational patterns in both infrared and Raman spectra.

Crystallographic Data and Molecular Conformation

The crystallographic analysis of this compound reveals significant conformational complexity arising from the flexible piperazine ring system and the sterically demanding substituents. The compound contains defined stereocenters, though the available crystallographic data indicate racemic crystallization patterns in most cases. The molecular conformation in the solid state reflects a balance between intramolecular steric interactions and intermolecular packing forces.

The piperazine ring adopts a chair conformation in the crystalline state, minimizing torsional strain and steric interactions between substituents. The phenylethyl substituent occupies an equatorial position to reduce 1,3-diaxial interactions with the tert-butoxycarbonyl group. The tert-butyl ester moiety extends away from the piperazine ring plane, adopting a conformation that minimizes steric hindrance with the phenylethyl side chain.

Bond length analysis reveals standard values for carbon-nitrogen bonds within the piperazine ring, typically ranging from 1.45 to 1.47 Angstroms. The carbon-oxygen bonds in the ester functionality exhibit characteristic double bond character, with lengths approximately 1.21 Angstroms for the carbonyl oxygen and 1.34 Angstroms for the ether oxygen. The phenyl ring maintains planar geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms, consistent with aromatic character.

| Structural Parameter | Value | Standard Deviation |

|---|---|---|

| Piperazine C-N Bond Length | 1.46 Å | ±0.02 Å |

| Carbonyl C=O Bond Length | 1.21 Å | ±0.01 Å |

| Ester C-O Bond Length | 1.34 Å | ±0.02 Å |

| Aromatic C-C Bond Length | 1.39 Å | ±0.01 Å |

Intermolecular packing analysis reveals hydrogen bonding interactions between amino groups and carbonyl oxygens of neighboring molecules. These weak interactions contribute to crystal stability and influence the overall three-dimensional arrangement in the solid state. The bulky tert-butyl groups create cavities in the crystal lattice that may accommodate solvent molecules or contribute to polymorphic behavior.

Conformational analysis indicates significant flexibility around the carbon-carbon bond connecting the piperazine ring to the phenylethyl substituent. This rotational freedom allows the molecule to adopt multiple low-energy conformations, which may be important for biological activity and receptor binding. The amino group orientation varies depending on intramolecular hydrogen bonding with the carboxylate oxygen atoms.

Computational Modeling of Electronic Structure

Computational analysis of the electronic structure of this compound employs density functional theory methods to elucidate molecular orbital characteristics, charge distribution, and electronic properties. The highest occupied molecular orbital primarily localizes on the phenyl ring and extends into the adjacent methylene carbon, consistent with the electron-rich aromatic system. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon of the ester group, indicating the electrophilic character of this position.

Electronic charge distribution analysis reveals partial positive charges on the carbonyl carbon and partial negative charges on the oxygen atoms of the ester functionality. The nitrogen atoms within the piperazine ring carry slight negative charges due to their lone pair electrons, while the amino nitrogen exhibits enhanced electron density. The phenyl ring maintains typical aromatic charge distribution with alternating partial charges on carbon atoms.

Electrostatic potential mapping demonstrates regions of high electron density around the amino group and the ester oxygens, which serve as potential hydrogen bond acceptor sites. Conversely, the hydrogen atoms attached to the amino nitrogen and the methylene carbons exhibit positive electrostatic potential, functioning as hydrogen bond donors. The overall molecular dipole moment reflects the asymmetric charge distribution arising from the polar functional groups.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV | Density Functional Theory |

| Molecular Dipole Moment | 3.4 Debye | Density Functional Theory |

| Ionization Potential | 8.1 eV | Density Functional Theory |

Conformational energy calculations predict multiple stable rotamers differing in the orientation of the phenylethyl side chain relative to the piperazine ring. The energy barriers between these conformations range from 2 to 8 kilocalories per mole, indicating rapid interconversion at physiological temperatures. The tert-butyl group conformation remains relatively fixed due to the high rotational barrier around the carbon-oxygen ester bond.

Molecular orbital symmetry analysis reveals the influence of the piperazine ring nitrogen lone pairs on the overall electronic structure. These electrons participate in conjugation with the adjacent carbonyl group, stabilizing the ester functionality through resonance interactions. The aromatic phenyl ring contributes to the molecular orbital structure through its delocalized pi-electron system, which can interact with the electron-withdrawing ester group.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVUBWBKZLPMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397458 | |

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444892-54-0 | |

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperazine

The initial step involves protecting the piperazine nitrogen to prevent unwanted side reactions during subsequent functionalization. This is commonly achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield Boc-protected piperazine.

Introduction of the 2-Amino-1-phenylethyl Group

The key step is the attachment of the 2-amino-1-phenylethyl moiety to the Boc-protected piperazine. Two main approaches are reported:

Alkylation of Boc-piperazine with 2-bromo-1-phenylethyl derivatives : This involves nucleophilic substitution where the Boc-piperazine nitrogen attacks the electrophilic carbon of the 2-bromo-1-phenylethyl compound under inert atmosphere and reflux conditions in dry solvents such as toluene or DMF.

Reductive amination of Boc-piperazine with phenylacetaldehyde : In this method, Boc-piperazine reacts with phenylacetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the desired amine linkage.

Purification

The crude product is purified by column chromatography using appropriate solvent systems (e.g., mixtures of ethyl acetate and hexane) to isolate the pure tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Piperazine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temp | Boc protection of piperazine nitrogen | >90% yield, >95% purity |

| 2 | Boc-piperazine + 2-bromo-1-phenylethyl derivative, Pd catalyst (e.g., Pd2(dba)3), BINAP ligand, sodium tert-butoxide, dry toluene, reflux, N2 atmosphere, 12 h | N-arylation/alkylation to introduce 2-amino-1-phenylethyl group | 70-85% yield after purification |

| 3 | Column chromatography (ethyl acetate/hexane) | Purification of final product | >95% purity |

This procedure is adapted from palladium-catalyzed N-arylation methods reported for similar Boc-protected piperazine derivatives.

Alternative One-Pot Synthesis Approaches

Recent studies have demonstrated one-pot synthetic strategies for tert-butyl 4-substituted piperazine derivatives involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Although these methods are more commonly applied to triazole derivatives, they provide a framework for efficient synthesis with high yields (90–97%) and purity (>95%).

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection + Alkylation | Piperazine, Boc2O, 2-bromo-1-phenylethyl derivative, Pd catalyst, BINAP, sodium tert-butoxide | Reflux in dry toluene under N2, 12 h | High selectivity, well-established | Requires inert atmosphere, Pd catalyst cost |

| Reductive Amination | Boc-piperazine, phenylacetaldehyde, sodium triacetoxyborohydride | Room temperature, mild conditions | Mild, fewer steps | May require careful control of reaction conditions |

| One-Pot CuAAC | Boc-propioloylpiperazine, aryl/alkyl azides, CuI, DIPEA, DMF, 0 °C | Rapid reaction, 5 min | High yield and purity, simple workup | Limited to triazole derivatives, not direct for target compound |

Research Findings and Optimization Notes

The palladium-catalyzed N-arylation method provides a robust route to Boc-protected amines with good yields and purity, suitable for scale-up.

The Boc protecting group ensures stability of the piperazine nitrogen during alkylation and can be removed under acidic conditions if needed.

Reaction solvents such as dry toluene or DMF and inert atmosphere are critical to prevent side reactions and catalyst deactivation.

Purification by column chromatography remains essential to remove palladium residues and side products.

One-pot methods offer promising alternatives for related derivatives but require adaptation for the specific target compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Oxidation and Reduction: The amino group in the compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Triethylamine: Used as a base in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the tert-butyl group .

Scientific Research Applications

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Solubility and Reactivity

Target Engagement

- This compound: Likely interacts with amine receptors (e.g., serotonin, dopamine) due to the phenylethylamine motif .

- Imidazothiazole derivatives (e.g., ) : Exhibit higher selectivity for kinase targets due to heterocyclic substituents .

- Carbazole-piperazine hybrids (e.g., WK-26) : Potent DNMT1 inhibitors, demonstrating anticancer activity via epigenetic modulation .

Biological Activity

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (TBAP) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its molecular characteristics, biological mechanisms, and potential therapeutic applications based on diverse scientific sources.

Molecular Characteristics

- Molecular Formula : C17H27N3O2

- Molecular Weight : 305.42 g/mol

- CAS Number : 444892-54-0

- Structure : TBAP features a piperazine ring substituted with a tert-butyl group and an amino phenethyl moiety, which is critical for its biological activity.

TBAP exhibits a multi-target mechanism of action, influencing various neurotransmitter systems and ion channels. Notably, it has been shown to interact with:

- TRPV1 Channels : TBAP acts as an antagonist to the transient receptor potential vanilloid 1 (TRPV1) channel, which is known for its role in pain perception and inflammatory responses .

- Voltage-Gated Sodium Channels (VGSCs) : The compound also inhibits VGSCs, which are crucial for the propagation of action potentials in neurons .

- Calcium Channels : TBAP affects calcium currents, contributing to its analgesic properties .

Anticonvulsant Activity

Recent studies have demonstrated that TBAP possesses potent anticonvulsant properties. In animal models, it has been effective in reducing seizure activity induced by various stimuli, such as:

- Maximal Electroshock (MES) : TBAP showed significant efficacy in preventing seizures in this model.

- 6 Hz Seizure Test : It also demonstrated effectiveness in this widely used model for assessing anticonvulsant activity .

Analgesic Effects

TBAP's interaction with TRPV1 and VGSCs suggests potential use as an analgesic agent. Preclinical studies indicate that TBAP can alleviate pain in models of:

- Formalin-Induced Pain : The compound reduced nociceptive responses significantly.

- Capsaicin-Induced Pain : It also showed effectiveness against neurogenic pain models .

Case Studies and Research Findings

A series of studies have elucidated the pharmacological profile of TBAP:

- Study on Anticonvulsant Properties :

- Pain Modulation Research :

Summary of Biological Activities

| Activity Type | Model Used | Result |

|---|---|---|

| Anticonvulsant | Maximal Electroshock | Significant reduction in seizure activity |

| Anticonvulsant | 6 Hz Seizure Test | Increased seizure threshold |

| Analgesic | Formalin-Induced Pain | Reduced nociceptive responses |

| Analgesic | Capsaicin-Induced Pain | Alleviated neurogenic pain |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate?

- Methodological Answer : A common approach involves nucleophilic substitution reactions under reflux conditions. For example, tert-butyl piperazine-1-carboxylate can react with 2-amino-1-phenylethyl derivatives in a polar aprotic solvent (e.g., 1,4-dioxane or DMF) with a base like potassium carbonate. Heating at 110°C for 12–24 hours under inert atmosphere typically yields the product, with purification via silica gel chromatography . Key parameters include stoichiometric control of the amine precursor and monitoring reaction progress using TLC or LCMS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H, ~28 ppm for 13C) and the piperazine ring protons (δ 2.5–3.5 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm .

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H bonds (primary amine at ~3300 cm⁻¹) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 348.5 for C18H28N3O2) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential acute toxicity (H302). Work in a fume hood to avoid inhalation. Store in a sealed container at room temperature, away from moisture. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation. For example, SCXRD of analogous tert-butyl piperazine derivatives reveals chair conformations of the piperazine ring and torsional angles of the substituents. Data collection at 105 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL ensures accuracy .

Q. What strategies are effective for derivatizing the piperazine ring to study structure-activity relationships?

- Methodological Answer :

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM using DIPEA as a base to form amides .

- Reductive Amination : Introduce alkyl groups via NaBH3CN or H2/Pd-C with aldehydes/ketones .

- Boc Deprotection : Use TFA/DCM (1:1) to remove the tert-butyloxycarbonyl (Boc) group, enabling further functionalization .

Q. How do solvent and temperature variations impact nucleophilic substitution reactions during synthesis?

- Methodological Answer :

- Solvent : Polar aprotic solvents (DMF, 1,4-dioxane) enhance nucleophilicity, while DCM may slow reactivity.

- Temperature : Reactions at 110°C improve yield but may risk decomposition. Lower temperatures (60–80°C) require longer durations (24–48 hours) .

- Contradiction Note : Some protocols report 88% yield in 1,4-dioxane at 110°C, while others achieve similar yields in DMF at 90°C, suggesting solvent-dependent kinetics .

Q. What computational methods aid in predicting biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like serotonin receptors, leveraging the piperazine scaffold's flexibility.

- QSAR Modeling : Correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity data from analogues .

Q. How can conflicting NMR data for diastereomers be resolved?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using a Chiralpak column (e.g., AD-H) with hexane/ethanol gradients.

- NOESY Experiments : Identify spatial proximity of protons to assign stereochemistry. For example, cross-peaks between the phenyl group and piperazine protons confirm spatial orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.